molecular formula C14H11ClF3NO2 B600891 Dihydro efavirenz, (E)- CAS No. 440124-96-9

Dihydro efavirenz, (E)-

Número de catálogo B600891
Número CAS: 440124-96-9
Peso molecular: 317.69
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“Dihydro efavirenz, (E)-” is a derivative of Efavirenz, which is a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat human immunodeficiency virus (HIV) type 1 infection or to prevent the spread of HIV .


Synthesis Analysis

The synthesis of Efavirenz, from which “Dihydro efavirenz, (E)-” is derived, involves a key reaction in one of the routes to efavirenz, which is the ortho-lithiation reaction of N-Boc-4-chloroaniline . This reaction can be conducted using n-BuLi and can be performed in a flow reactor with a significantly higher yield compared to batch .


Molecular Structure Analysis

The molecular formula of “Dihydro efavirenz, (E)-” is C14H11ClF3NO2. It has an average mass of 317.691 Da and a monoisotopic mass of 317.043030 Da .


Chemical Reactions Analysis

The degradation of Efavirenz follows apparent first-order kinetics over a certain pH range at 60°C . The degradation process was obtained by thermogravimetric curves to determine the kinetics .


Physical And Chemical Properties Analysis

Efavirenz is classified as a class II drug, according to the biopharmaceutics classification system due to low solubility and high permeability . Its thermal stability and the solid dispersion with poly (vinylpyrrolidone-co-vinylacetate) (PVPVA 64) have been studied .

Aplicaciones Científicas De Investigación

HIV Treatment

  • Scientific Field : Virology and Pharmacology .
  • Application Summary : Efavirenz is a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat human immunodeficiency virus (HIV) type 1 infection or to prevent the spread of HIV . It was authorized by the FDA for the treatment of HIV-1 infection in 1998 .
  • Methods of Application : Patients formerly required three 200 mg efavirenz capsules daily, which was rapidly updated to a 600 mg tablet that only required one tablet per day . Clinical data suggested that the standard dose of efavirenz could be reduced without compromising its effectiveness, resulting in a reduction in side effects and making the drug more affordable .
  • Results/Outcomes : Efavirenz has been a primary first-line antiviral drug for more than 15 years .

Psychoactive Effects

  • Scientific Field : Neuropharmacology .
  • Application Summary : Efavirenz has been reported to have LSD-like properties . Anecdotal reports have surfaced concerning misuse of efavirenz by HIV patients and non-infected teens who crush the pills and smoke the powder for its psychoactive effects .
  • Methods of Application : Molecular profiling of the receptor pharmacology of efavirenz pinpointed interactions with multiple established sites of action for other known drugs of abuse including catecholamine and indolamine transporters, and GABAA and 5-HT2A receptors .
  • Results/Outcomes : Efavirenz’s prevailing behavioral effect in rodents is consistent with LSD-like activity mediated via the 5-HT2A receptor . This finding correlates, in part, with the subjective experiences in humans who abuse efavirenz and with specific dose-dependent adverse neuropsychiatric events, such as hallucinations and night terrors, reported by HIV patients taking it as a medication .

Drug Delivery

  • Scientific Field : Pharmaceutical Sciences .
  • Application Summary : Efavirenz has been encapsulated in liposomes for drug delivery .
  • Methods of Application : The EFV-loaded liposomes (EFL) were prepared using thin film hydration .
  • Results/Outcomes : The EFL were evaluated for particle size, zeta potential (ZP), encapsulation efficiency (EE%), morphology and drug release studies .

Solubility and Release Profile Correlation with pKa Value

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : Efavirenz has been studied for its solubility and release profile correlation with its pKa value . The study aimed to determine the ability of dissolved EFV polymorphs in in vitro media kinetic release models of pKa values .
  • Methods of Application : The polymorph types were obtained through various organic solvents such as acetonitrile, n-hexane, and methanol . The solubility and dissolution of each polymorph were examined by adding 0.25% sodium lauryl sulphate (SLS) to the comparative dissolution media .
  • Results/Outcomes : The results of the solubility and dissolution tests reported that the highest peak was reached by form II, followed by forms III and I .

Stability-Indicating RP-HPLC Method for Efavirenz

  • Scientific Field : Analytical Chemistry .
  • Application Summary : A stability-indicating RP-HPLC method for Efavirenz in bulk and tablet dosage form has been developed using Quality by Design (QbD) .
  • Methods of Application : The method was developed using a 3 2 full factorial design . Chromatographic separation was achieved using methanol, 10 mM ammonium acetate buffer (70:30 v/v), pH adjusted at 3.1 with 0.05% ortho-phosphoric acid as a mobile phase at flow rate 1.0 mL/min .
  • Results/Outcomes : The method validation and subsequent stresses degradation studies according to ICH guidelines supported the method to be highly efficient for regular drug analysis and its degradation products .

Self-Nano-Emulsifying Drug Delivery System

  • Scientific Field : Pharmaceutical Sciences .
  • Application Summary : Efavirenz has been encapsulated in a self-nano-emulsifying drug delivery system .

Pre-exposure Prophylaxis (PrEP) and Repurposing in Medicine

  • Scientific Field : Pharmacology .
  • Application Summary : Efavirenz has been suggested for use in pre-exposure prophylaxis (PrEP) and repurposing in medicine .

Neurotoxicity Studies

  • Scientific Field : Neuropharmacology .
  • Application Summary : Efavirenz has been studied for its neurotoxic effects . Neurological and neuropsychiatric reactions are the manifestations most frequently experienced by efavirenz-treated patients .

Self-Nano-Emulsifying Drug Delivery System (SNEDDS)

  • Scientific Field : Pharmaceutical Sciences .
  • Application Summary : Efavirenz has been encapsulated in a self-nano-emulsifying drug delivery system (SNEDDS) .

Safety And Hazards

Efavirenz, from which “Dihydro efavirenz, (E)-” is derived, is classified as a reproductive toxin and can cause damage to organs through prolonged or repeated exposure . It is also classified as a combustible dust and an eye irritant .

Propiedades

IUPAC Name

(4S)-6-chloro-4-[(E)-2-cyclopropylethenyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-8H,1-2H2,(H,19,20)/b6-5+/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWHVRKXRMMRPN-GFUIURDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C=C/[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydro efavirenz, (E)-

CAS RN

440124-96-9
Record name Dihydro efavirenz, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0440124969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIHYDRO EFAVIRENZ, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT81GN1Z40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydro efavirenz, (E)-
Reactant of Route 2
Reactant of Route 2
Dihydro efavirenz, (E)-
Reactant of Route 3
Dihydro efavirenz, (E)-
Reactant of Route 4
Reactant of Route 4
Dihydro efavirenz, (E)-
Reactant of Route 5
Dihydro efavirenz, (E)-
Reactant of Route 6
Reactant of Route 6
Dihydro efavirenz, (E)-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.